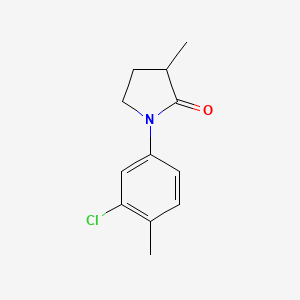![molecular formula C10H20Mg2N2O8 B13826158 Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)](/img/structure/B13826158.png)
Magnesium[[n,N'-ethylenebis[n-(carboxymethyl)glycinato]](4-)-N,N',o,o',on,on']magnesate(2-)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is a complex compound with the molecular formula C10H20Mg2N2O8 and a molecular weight of 344.88400 . This compound is known for its unique coordination chemistry, where magnesium ions are chelated by ethylenebis(carboxymethyl)glycinato ligands. It is used in various scientific and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) typically involves the reaction of magnesium salts with ethylenebis(carboxymethyl)glycine under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully adjusted to facilitate the formation of the complex. The reaction mixture is then heated to promote the chelation process, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is then purified through crystallization or other separation techniques to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions in the presence of strong oxidizing agents.
Reduction: It can be reduced under specific conditions using reducing agents.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Ligand substitution reactions often involve the use of other chelating agents or ligands in an aqueous medium.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may result in the formation of oxidized magnesium complexes, while reduction can yield reduced forms of the compound. Substitution reactions produce new complexes with different ligands .
Scientific Research Applications
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in coordination chemistry and catalysis studies.
Biology: Investigated for its potential role in biological systems and as a model compound for studying metal-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as a magnesium supplement and in drug delivery systems.
Mechanism of Action
The mechanism of action of Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) involves its ability to chelate magnesium ions, stabilizing them in a specific coordination environment. This chelation enhances the reactivity and stability of the magnesium ions, allowing them to participate in various chemical and biological processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- Dimagnesium ethylenediamine tetraacetate
- Magnesate (2-), [ [N,N’-1,2-ethanediylbis [N- [ (carboxy-κO)methyl]glycinato-κN,κO]] (4-)]-, magnesium (1:1), (OC-6-21)-
Uniqueness
Magnesium[n,N’-ethylenebis[n-(carboxymethyl)glycinato]-N,N’,o,o’,on,on’]magnesate(2-) is unique due to its specific ligand structure and coordination environment, which provide distinct chemical and physical properties. These properties make it particularly useful in applications requiring stable and reactive magnesium complexes .
Properties
Molecular Formula |
C10H20Mg2N2O8 |
|---|---|
Molecular Weight |
344.89 g/mol |
IUPAC Name |
dimagnesium;ethane-1,2-diamine;tetraacetate |
InChI |
InChI=1S/C2H8N2.4C2H4O2.2Mg/c3-1-2-4;4*1-2(3)4;;/h1-4H2;4*1H3,(H,3,4);;/q;;;;;2*+2/p-4 |
InChI Key |
WLIGJEYZMAJVGP-UHFFFAOYSA-J |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].C(CN)N.[Mg+2].[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dioxo-3-oxabicyclo[3.1.0]hexan-1-yl)acetamide](/img/structure/B13826083.png)
![3-Bromo-6,7,8,9-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B13826090.png)

![4-(7-Chloro-4-morpholin-4-ylpyrido[2,3-d]pyrimidin-2-yl)-2,6-dimethylmorpholine](/img/structure/B13826104.png)
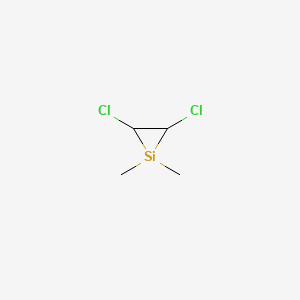
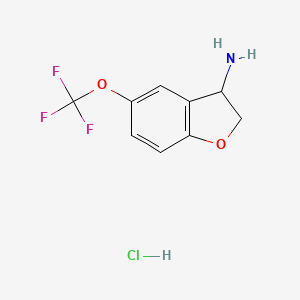

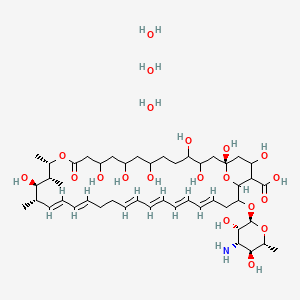
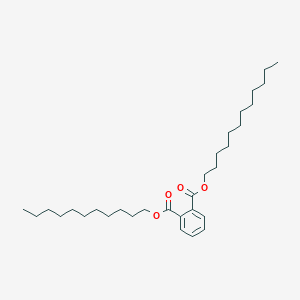
![(3R,4S,5S)-3,4-dihydroxy-5-[(1S,2S)-1,2,3-trihydroxypropyl]oxolan-2-one](/img/structure/B13826144.png)
![N-[N-(Trifluoroacetyl)-L-gamma-glutamyl]-L-cysteine Dimethyl Ester](/img/structure/B13826152.png)
![2-(1-oxa-4-azaspiro[4.5]dec-4-ylcarbonyl)-4H-chromen-4-one](/img/structure/B13826156.png)
![dichlororuthenium;(1S,2S)-1,2-diphenylethane-1,2-diamine;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane](/img/structure/B13826162.png)
